Uracil

Description

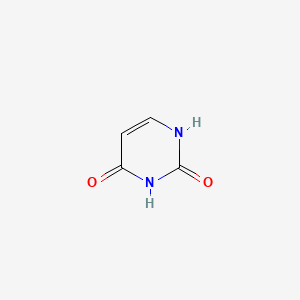

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Record name | uracil | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uracil | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28806-15-7 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021424 | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Uracil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.6 mg/mL | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5 | |

| Record name | Uracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pyrimidinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyrimidinone, 2-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione-14C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2920-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil-5-d | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56HH86ZVCT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

330 °C | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Uracil in Biological Systems: Fundamental Roles and Evolutionary Context

Contextual Significance in Nucleic Acid Biochemistry

Uracil (B121893) is a pyrimidine (B1678525) nucleobase, a fundamental component of ribonucleic acid (RNA). wikipedia.org As one of the four primary bases in RNA—along with adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C)—this compound plays an indispensable role in the transmission of genetic information. allen.in In the structure of RNA, this compound forms a base pair with adenine, connected by two hydrogen bonds. wikipedia.orggeeksforgeeks.org This pairing is critical for the processes of transcription and translation. During transcription, the genetic code from deoxyribonucleic acid (DNA) is transcribed into a messenger RNA (mRNA) sequence, where this compound is incorporated in place of thymine (B56734) to complement adenine residues on the DNA template. study.com This mRNA molecule then serves as a blueprint for protein synthesis, a process in which the sequence of nucleobases, including this compound, dictates the specific order of amino acids assembled into proteins. study.comstudy.com Beyond its role in coding, this compound is also a component of other RNA types, such as transfer RNA (tRNA) and ribosomal RNA (rRNA), which are essential for protein synthesis. allen.in Furthermore, this compound-containing nucleotides like uridine (B1682114) triphosphate (UTP) are utilized in RNA synthesis and serve as precursors for various cellular processes, including carbohydrate metabolism. wikipedia.orgallen.in

Comparative Biological Roles: this compound in Ribonucleic Acid vs. Thymine in Deoxyribonucleic Acid

This compound and thymine are both pyrimidine bases that pair with adenine in nucleic acids. geeksforgeeks.org However, their primary biological roles are distinguished by the nucleic acid in which they are found: this compound is a standard component of RNA, while thymine is found in DNA. biologyreader.compediaa.com The fundamental structural difference between the two is the presence of a methyl group at the fifth carbon position on thymine's ring, which is absent in this compound. geeksforgeeks.orgstudy.com This seemingly minor chemical modification has profound implications for the stability and function of the genetic material.

The presence of thymine in DNA, instead of this compound, contributes significantly to the long-term stability and integrity of the genetic code. researchgate.netchemicalbook.com The methyl group on thymine enhances its resistance to photochemical mutation and restricts its pairing to only adenine, thereby reducing the rate of mismatches during DNA replication. researchgate.netstackexchange.com In contrast, RNA is a more transient molecule, and the energetic cost of producing the more complex thymine is not warranted for its shorter lifespan and varied functions. scienceinschool.orgquora.com

Table 1: Comparison of this compound and Thymine

| Characteristic | This compound | Thymine |

|---|---|---|

| Nucleic Acid | Ribonucleic Acid (RNA) | Deoxyribonucleic Acid (DNA) |

| Chemical Structure | Pyrimidine base | Pyrimidine base (5-methylthis compound) |

| Pairing Partner | Adenine (A) | Adenine (A) |

| Key Structural Difference | Lacks a methyl group at the C-5 position | Contains a methyl group at the C-5 position. biologyreader.com |

| Primary Role | Genetic coding in transcription and translation, component of various RNAs. allen.in | Stable storage of genetic information. geeksforgeeks.org |

| Stability | Less stable, more susceptible to mutation. geeksforgeeks.org | More stable, greater resistance to photochemical mutation. researchgate.net |

Evolutionary Pressures and Mechanisms Underlying this compound's Biological Integration

The evolutionary shift from using this compound in DNA to thymine is a critical step in the history of life, directly linked to the need for greater genetic stability. The "RNA World Hypothesis" posits that RNA, and therefore this compound, was the original genetic material. quora.com The transition to DNA-based genomes offered a more robust and reliable means of storing hereditary information. A key driver for replacing this compound with thymine was the problem of cytosine deamination. researchgate.networdpress.com

Cytosine can spontaneously undergo hydrolytic deamination, a chemical reaction that converts it into this compound. scienceinschool.orgwikipedia.org This event occurs frequently in cells, with estimates of around 100 times per cell per day. stackexchange.com If this compound were a natural component of DNA, the cell's repair machinery would be unable to distinguish between a this compound that should be there and a this compound that resulted from a cytosine mutation. researchgate.netstackexchange.com This ambiguity would lead to a high rate of G:C to A:T transition mutations, as the deaminated cytosine (now this compound) would pair with adenine during replication. researchgate.netoup.com

The evolution of using thymine (essentially a methylated this compound) provided an elegant solution. scienceinschool.org By methylating this compound to create thymine as the standard DNA base, the cell established a clear rule: any this compound found in DNA is an error resulting from cytosine deamination and must be excised and replaced. scienceinschool.orgwordpress.com This task is performed by a specific enzyme called this compound-DNA glycosylase (UDG), which recognizes and removes this compound from DNA, initiating the base excision repair (BER) pathway. wikipedia.orgwikipedia.org This mechanism significantly enhances the fidelity of DNA replication and the long-term stability of the genome, a crucial development for the evolution of more complex organisms. researchgate.net The retention of this compound in RNA is likely due to its shorter lifespan and less critical role as a permanent information repository, making the higher mutation rate tolerable and avoiding the energetic cost of producing thymine. scienceinschool.orgquora.com

Despite the evolutionary advantages of using thymine in DNA, this compound is not merely an occasional error. In certain biological contexts, its presence in DNA is intentional and serves specific functions. This demonstrates that what is typically considered a lesion can be repurposed as a functional signal. scienceinschool.org

One of the most significant examples is in the adaptive immune system of vertebrates. During the process of antibody diversification, an enzyme called Activation-Induced Deaminase (AID) purposefully converts cytosine to this compound in the immunoglobulin genes of B cells. nih.govnih.gov This programmed introduction of this compound triggers two crucial processes:

Somatic Hypermutation (SHM): The presence of this compound initiates error-prone repair pathways, leading to a high rate of mutation in the variable regions of antibody genes. This process allows for the generation of antibodies with higher affinity for specific antigens. nih.govpnas.org

Class Switch Recombination (CSR): this compound also initiates DNA strand breaks that facilitate the recombination of gene segments, allowing B cells to switch the type of antibody they produce (e.g., from IgM to IgG) without changing antigen specificity. nih.govpnas.org

In these processes, this compound-DNA glycosylase (UNG) plays a key role in excising the this compound, which is a necessary step for both SHM and CSR to proceed. nih.govnih.gov

Beyond the immune system, this compound is found in the DNA of other organisms for specific purposes:

Viral Genomes: Some bacteriophages (viruses that infect bacteria) possess genomes where thymine is completely replaced by this compound. scienceinschool.orgnih.gov These viruses have evolved mechanisms, such as producing proteins that inhibit the host cell's UDG enzyme, to protect their this compound-containing DNA from being "repaired." scienceinschool.orgnih.gov

Insect Development: In certain insects that undergo metamorphosis, this compound appears to be incorporated into the DNA of larval tissues that are destined for programmed cell death during the pupal stage. The accumulation of this compound may act as a signal to initiate this degradation process. scienceinschool.org

These examples highlight the functional plasticity of this compound, where a base largely excluded from DNA for fidelity reasons is strategically employed as a temporary marker for mutation, recombination, or cellular signaling. scienceinschool.org

Table 2: Sources and Roles of this compound in DNA

| Source of this compound in DNA | Biological Context | Primary Role/Consequence |

|---|---|---|

| Spontaneous Cytosine Deamination | All organisms | Mutagenic lesion (U:G mispair), recognized and repaired by this compound-DNA Glycosylase. wikipedia.orgnih.gov |

| Enzymatic Cytosine Deamination (by AID) | Vertebrate B-lymphocytes | Signal for somatic hypermutation and class switch recombination to diversify antibodies. nih.govnih.gov |

| Misincorporation of dUMP | All replicating cells | Replication error (U:A pair), typically removed by repair mechanisms. nih.gov |

| Systematic Genomic Component | Some bacteriophages (e.g., PBS1, PBS2) | Standard genomic base, replacing thymine entirely. nih.gov |

| Developmental Signal | Some endopterygote insects | Potential signal for programmed cell death in specific tissues. scienceinschool.org |

Uracil Metabolism and Associated Biochemical Pathways

Biosynthesis of Uracil (B121893) and its Nucleoside/Nucleotide Derivatives

This compound, in the form of uridine (B1682114) monophosphate (UMP), is synthesized through both de novo and salvage pathways. UMP serves as a common precursor for all pyrimidine (B1678525) nucleotides. plos.orgfiveable.me

De Novo Pyrimidine Synthesis Pathways Involving this compound Precursors

The de novo synthesis of pyrimidines, including this compound, begins with simple precursors such as aspartate, glutamine, ATP, and CO₂. wikipedia.orgontosight.ai Unlike purine (B94841) synthesis where the base is built upon a ribose phosphate (B84403), the pyrimidine ring is synthesized first and then attached to ribose phosphate. wikipedia.org

The pathway involves a series of enzymatic steps, leading to the formation of orotic acid, a key intermediate. fiveable.mewikipedia.orgontosight.ai In humans, the enzyme UMP synthase, a bifunctional protein, catalyzes the final steps: converting orotate (B1227488) to orotidine (B106555) 5'-monophosphate (OMP) and then decarboxylating OMP to form UMP. plos.orgwikipedia.orgwikipedia.org In other organisms, such as fungi, these steps may be catalyzed by separate enzymes. wikipedia.org

The de novo pathway is highly regulated. For instance, in animals, carbamoyl (B1232498) phosphate synthetase II (CPSase II) activity is regulated by UDP and UTP. wikipedia.org In bacteria, aspartate transcarbamoylase is a key regulated enzyme. wikipedia.orgasm.org

This compound Salvage Pathways and Interconversion with Uridine

The salvage pathway provides an alternative, less energy-intensive route for obtaining pyrimidine nucleotides by recycling preformed bases and nucleosides derived from nucleotide degradation or exogenous sources. creative-proteomics.complos.orgfiveable.mewikipedia.org This pathway is particularly important in tissues with lower proliferative activity and high nucleotide turnover rates. creative-proteomics.comontosight.aiplos.org

This compound can be converted back into nucleotides through phosphoribosyltransferase reactions. wikipedia.org A key enzyme in the this compound salvage pathway is this compound phosphoribosyltransferase (UPRT), which catalyzes the conversion of this compound and 5-phosphoribosyl-α-1-pyrophosphate (PRPP) directly to UMP and pyrophosphate (PPᵢ). plos.orgfiveable.measm.org While the activity of UPRT in humans has been debated, UMP can also be obtained via uridine phosphorylase converting this compound to uridine, followed by phosphorylation of uridine to UMP by uridine kinase. plos.orgwikipedia.orgontosight.aiahajournals.org

The interconversion between this compound and its nucleoside, uridine, is facilitated by enzymes like uridine phosphorylase, which catalyzes the reversible phosphorolysis of uridine to this compound and ribose-1-phosphate (B8699412). wikipedia.orgontosight.aiahajournals.org Cytidine (B196190) can also be converted to uridine by cytidine deaminase, further contributing to the uridine pool available for salvage into this compound nucleotides. wikipedia.orgontosight.ai

Data Table: Key Enzymes in this compound Biosynthesis and Salvage

| Pathway | Enzyme | Reaction | Organism Examples |

| De Novo | UMP Synthase (in humans) | Orotate -> OMP -> UMP | Humans plos.orgwikipedia.orgwikipedia.org |

| De Novo | Aspartate Transcarbamoylase | Carbamoyl phosphate + Aspartate -> Carbamoyl aspartate | Bacteria wikipedia.orgasm.org |

| Salvage | This compound Phosphoribosyltransferase (UPRT) | This compound + PRPP -> UMP + PPᵢ | Bacteria, Plants, Fungi plos.orgfiveable.measm.org |

| Salvage/Interconversion | Uridine Phosphorylase | Uridine <=> this compound + Ribose-1-phosphate | Various wikipedia.orgontosight.aiahajournals.org |

| Interconversion | Cytidine Deaminase | Cytidine -> Uridine | Various wikipedia.orgontosight.ai |

| Salvage | Uridine Kinase | Uridine + ATP -> UMP + ADP | Various wikipedia.orgahajournals.org |

Catabolism and Degradation of this compound in Diverse Organisms

This compound degradation is essential for preventing the accumulation of excess pyrimidines and their metabolites, which can be toxic. creative-proteomics.comontosight.ai Unlike purine degradation which yields uric acid, pyrimidine breakdown generally results in more water-soluble products like β-alanine, CO₂, and ammonia (B1221849). creative-proteomics.comwikipedia.org this compound catabolism primarily occurs in the liver in mammals. creative-proteomics.com

Reductive Pyrimidine Catabolic Pathway

The reductive pathway is considered the most widespread route for pyrimidine degradation in organisms ranging from bacteria and archaea to humans. asm.orgpnas.orgnih.gov This pathway degrades this compound to β-alanine, carbon dioxide, and ammonia. creative-proteomics.comasm.orgpnas.orgnih.govnih.gov

The initial and rate-limiting step in this pathway is the reduction of this compound to dihydrothis compound (B119008), catalyzed by dihydropyrimidine (B8664642) dehydrogenase (DPD). creative-proteomics.comresearchgate.netoatext.comaacrjournals.orgnvkc.nl This reaction is NADPH-dependent. nih.govresearchgate.net DPD activity is subject to genetic variability in humans, affecting pyrimidine processing and the metabolism of certain chemotherapeutics like 5-fluorothis compound (B62378). creative-proteomics.comresearchgate.net

Subsequently, dihydrothis compound is hydrolyzed to β-ureidopropionate by dihydropyrimidinase (DHP). creative-proteomics.comoatext.comaacrjournals.orgnvkc.nl The final step involves the cleavage of β-ureidopropionate by β-ureidopropionase (also known as β-alanine synthase) to yield β-alanine, CO₂, and ammonia. creative-proteomics.comoatext.comaacrjournals.orgnvkc.nl

In some bacteria, such as Bacillus megaterium, the β-alanine produced can be further metabolized to acetyl-CoA, serving as a carbon and energy source. asm.orgnih.govasm.orgresearchgate.net This involves enzymes like β-alanine:pyruvate aminotransferase and malonic semialdehyde dehydrogenase. asm.orgnih.govasm.orgresearchgate.net

Oxidative Pyrimidine Catabolic Pathway

The oxidative pathway is another route for this compound degradation, primarily found in various bacteria. pnas.orgresearchgate.netoup.com This pathway yields urea (B33335) and malonic acid from this compound. pnas.orgresearchgate.net

While less studied than the reductive pathway, the oxidative route involves different enzymatic steps. One proposed step includes the conversion of this compound to barbituric acid, followed by the action of barbiturase which opens the barbituric acid ring to yield ureidomalonic acid. researchgate.netontosight.ai Further steps lead to the production of malonic acid and urea. pnas.orgresearchgate.netontosight.ai Some bacteria utilizing this pathway may lack urease, meaning they would not obtain utilizable nitrogen from the urea produced. pnas.org

Specialized this compound Catabolism Pathways (e.g., URC Pathway in Yeasts)

Beyond the widespread reductive and oxidative pathways, some organisms possess specialized pathways for this compound degradation. For example, in Escherichia coli, a pyrimidine utilization (RUT) pathway has been described. asm.orgpathbank.org This pathway involves a series of enzymes, including a putative monooxygenase (RutA), an isochorismatase family protein (RutB), and other enzymes (RutC, RutD, RutE) that convert this compound through intermediates like peroxyaminoacrylate and malonic semialdehyde to products such as 3-hydroxypropionic acid, CO₂, and ammonia. pnas.orgpathbank.org This pathway allows E. coli to obtain both nitrogen atoms from the pyrimidine ring. pnas.org

While the search results did not provide specific details on a "URC pathway in yeasts" as a distinct specialized pathway, yeasts like Saccharomyces cerevisiae utilize salvage pathways efficiently, which can influence how this compound is processed. wikipathways.orgbiorxiv.org Their pyrimidine metabolism is well-studied, and they possess enzymes for pyrimidine salvage and potentially other catabolic routes, although the reductive pathway is also present in some eukaryotes. pnas.orgnih.govoatext.com

Data Table: Major this compound Catabolic Pathways and End Products

| Pathway | Initial Enzyme | Key Intermediate(s) | Major End Products | Organism Examples |

| Reductive | Dihydropyrimidine Dehydrogenase (DPD) | Dihydrothis compound, β-ureidopropionate | β-alanine, CO₂, Ammonia | Bacteria, Archaea, Humans, Plants asm.orgpnas.orgnih.govnih.govoatext.com |

| Oxidative | This compound Dehydrogenase (putative) | Barbituric acid, Ureidomalonic acid | Malonic acid, Urea | Bacteria pnas.orgresearchgate.netoup.com |

| RUT (E. coli) | RutA (putative monooxygenase) | Peroxyaminoacrylate, Malonic semialdehyde | 3-hydroxypropionic acid, CO₂, Ammonia | Escherichia coli pnas.orgpathbank.org |

Detailed research findings highlight the importance of regulating these pathways. For instance, studies on DPD activity in human tissues show variability and its role in the metabolism of fluoropyrimidine drugs used in cancer therapy. creative-proteomics.comresearchgate.netaacrjournals.orgresearchgate.net Research in bacteria like Bacillus megaterium demonstrates how the products of the reductive pathway can be further utilized for carbon and energy, extending the metabolic capabilities associated with this compound degradation. asm.orgnih.govasm.orgresearchgate.net Studies in E. coli on the RUT pathway reveal alternative strategies for nitrogen assimilation from pyrimidines. pnas.orgpathbank.org

Regulatory Mechanisms Governing this compound and Uridine Homeostasis

Maintaining appropriate intracellular and extracellular concentrations of this compound and its nucleoside, uridine, is critical for normal cellular function. Homeostasis is achieved through a delicate balance between de novo synthesis, salvage pathways, and degradation creative-proteomics.comimrpress.comnih.gov.

Uridine homeostasis is particularly tightly regulated in plasma and tissues, typically maintained at concentrations of 2-4 µM in various species grantome.comnih.gov. This regulation involves cellular transport mechanisms and the activity of uridine phosphorylase (UPase) grantome.comnih.govnih.gov. UPase catalyzes the reversible phosphorolysis of uridine into this compound and ribose-1-phosphate grantome.comnih.gov. In vertebrates, there are two homologous forms, UPase1 and UPase2, with UPase1 being ubiquitously expressed and playing a primary role in regulating uridine homeostasis nih.gov. Inhibition or knockout of UPase1 leads to elevated uridine levels in plasma and tissues nih.gov.

The salvage pathway, which converts this compound back into uridine monophosphate (UMP), is also a key regulatory point creative-proteomics.comfiveable.me. This compound phosphoribosyltransferase (UPRT) catalyzes the conversion of this compound and phosphoribosyl pyrophosphate (PRPP) to UMP and diphosphate (B83284) fiveable.mewikipedia.orguniprot.orgwikidoc.org. This enzyme is essential for recycling this compound and maintaining nucleotide pools, particularly in cells with high turnover rates fiveable.me. UPRT activity can be regulated by the availability of substrates like PRPP fiveable.me. In Escherichia coli, UPRT is allosterically activated by GTP uniprot.org.

Feedback inhibition is a classical mechanism regulating pyrimidine biosynthesis, which indirectly impacts this compound and uridine levels. In animals, the end products UTP and UDP can inhibit the activity of carbamoyl phosphate synthetase II, an enzyme involved in the de novo synthesis pathway wikipedia.org. Similarly, in bacteria, the first committed step of pyrimidine biosynthesis can be allosterically inhibited by cytidine triphosphate (CTP) wikipedia.orgnih.govosti.gov. Conversely, PRPP and ATP can act as positive effectors, enhancing enzyme activity in the de novo pathway wikipedia.org.

Research findings highlight the intricate nature of this regulation. Studies in Escherichia coli have revealed a dual regulatory strategy involving both classical feedback inhibition and a "directed overflow metabolism" mechanism. osti.gov This overflow metabolism allows for homeostasis of UTP and CTP levels by degrading the intermediate UMP to this compound, which can then be excreted osti.gov. This process involves a specific phosphatase that degrades UMP osti.gov.

Furthermore, the expression and activity of enzymes involved in both synthesis and degradation pathways are subject to complex control mechanisms. For example, UPase expression can be directly regulated by the tumor suppressor gene p53 nih.gov. Cellular compartmentalization also plays a role, with pyrimidine permeases and transporters facilitating the movement of pyrimidines between different cellular compartments researchgate.net.

| Regulatory Mechanism | Description | Enzymes/Molecules Involved | Organisms |

| Uridine Phosphorylase Activity | Reversible phosphorolysis of uridine to this compound, key in uridine homeostasis. | Uridine Phosphorylase (UPase1, UPase2) grantome.comnih.gov | Vertebrates nih.gov |

| This compound Salvage Pathway | Conversion of this compound to UMP, recycling this compound for nucleotide synthesis. | This compound Phosphoribosyltransferase (UPRT) fiveable.mewikipedia.orguniprot.orgwikidoc.org | Various organisms fiveable.mewikipedia.orguniprot.orgwikidoc.org |

| Feedback Inhibition | End-product inhibition of enzymes in de novo pyrimidine synthesis. | UTP, UDP, CTP, Carbamoyl Phosphate Synthetase II (animals), Aspartate Carbamoyltransferase (bacteria) wikipedia.orgnih.gov | Animals, Bacteria wikipedia.orgnih.gov |

| Allosteric Regulation | Regulation of enzyme activity by binding of effector molecules at sites other than the active site. | UPRT (activated by GTP), Carbamoyl Phosphate Synthetase II (inhibited by UTP/UDP, activated by PRPP/ATP) uniprot.orgwikipedia.org | Escherichia coli, Animals uniprot.orgwikipedia.org |

| Directed Overflow Metabolism | Degradation of UMP to this compound and excretion to maintain UTP/CTP homeostasis under certain conditions. | UMP phosphatase osti.gov | Escherichia coli osti.gov |

| Transcriptional Regulation | Control of enzyme expression at the gene level. | p53 (regulates UPase expression) nih.gov | Humans nih.gov |

Enzymatic Roles of this compound and its Derivatives as Allosteric Regulators and Coenzymes

This compound and its phosphorylated derivatives (UMP, UDP, UTP) and conjugated forms play significant roles beyond being building blocks for RNA. They function as allosteric regulators of enzymatic activity and participate as components of essential coenzymes, influencing a wide range of metabolic pathways.

This compound derivatives serve as allosteric regulators in both plants and animals wikipedia.org. UMP, for instance, controls the activity of carbamoyl phosphate synthetase and aspartate transcarbamoylase in plants, enzymes involved in pyrimidine biosynthesis wikipedia.org. In animals, UDP and UTP regulate the activity of carbamoyl phosphate synthetase II, a key enzyme in the de novo pyrimidine synthesis pathway wikipedia.orgwikipedia.org. This allosteric regulation allows for fine-tuning of metabolic flux based on the cellular demand for pyrimidine nucleotides libretexts.org.

This compound phosphoribosyltransferase (UPRT) itself may utilize a morpheein model of allosteric regulation wikipedia.orgwikidoc.org. In Escherichia coli, UPRT is allosterically activated by GTP uniprot.orguniprot.org.

This compound also readily forms derivatives with ribose sugars and phosphates, leading to the formation of uridine, UMP, UDP, and UTP, each possessing specific functions wikipedia.org. UTP and UDP are particularly important in carbohydrate metabolism and the biosynthesis of polysaccharides wikipedia.orgchemicalbook.com. UTP acts as a coenzyme in the synthesis of various complex carbohydrates, including sucrose (B13894) in plants, and lactose (B1674315) and glycogen (B147801) in mammals chemicalbook.com. UDP-glucose is a crucial intermediate in the conversion of glucose to galactose and is involved in the transport of sugars containing aldehydes wikipedia.org.

Furthermore, UTP can donate a phosphate group to ADP to form ATP, highlighting its role in cellular energy transfer chemicalbook.com. This compound and its derivatives are also components of several coenzymes ontosight.airesearchgate.net. While the search results specifically mention this compound as a component of coenzymes, detailed examples of specific this compound-containing coenzymes beyond the UDP-sugar conjugates (which function in glycosylation reactions) are not extensively elaborated in the provided snippets. However, the general statement indicates their involvement in enzymatic reactions through their incorporation into cofactors wikipedia.orgontosight.airesearchgate.net.

The involvement of this compound derivatives in regulating enzymatic activity and as coenzyme components underscores their central position in cellular metabolism, influencing not only nucleic acid synthesis but also carbohydrate metabolism, energy transfer, and other vital biochemical processes.

| Derivative/Conjugate | Enzymatic Role | Pathway(s) Affected | Organisms |

| UMP | Allosteric regulator (inhibitor) | Pyrimidine biosynthesis (Carbamoyl phosphate synthetase, Aspartate transcarbamoylase) | Plants wikipedia.org |

| UDP | Allosteric regulator (inhibitor) | Pyrimidine biosynthesis (Carbamoyl phosphate synthetase II) | Animals wikipedia.orgwikipedia.org |

| UTP | Allosteric regulator (inhibitor), Coenzyme (phosphate donor) | Pyrimidine biosynthesis (Carbamoyl phosphate synthetase II), ATP synthesis wikipedia.orgwikipedia.orgchemicalbook.com | Animals wikipedia.orgwikipedia.orgchemicalbook.com |

| UTP | Coenzyme | Sucrose synthesis, Lactose synthesis, Glycogen synthesis, Chitin synthesis chemicalbook.com | Plants, Mammals, Insects chemicalbook.com |

| UDP-glucose | Regulator, involved in sugar transport and interconversion | Carbohydrate metabolism (Glucose to galactose conversion) wikipedia.org | Animals wikipedia.org |

| This compound derivatives | Components of coenzymes, Allosteric regulators | Various enzymatic reactions wikipedia.orgontosight.airesearchgate.net | Animals, Plants wikipedia.orgontosight.airesearchgate.net |

Genomic Uracil: Origin, Biological Consequences, and Dna Repair Mechanisms

Sources of Uracil (B121893) Incorporation in DNA

This compound can be incorporated into DNA through two primary mechanisms: the deamination of cytosine residues and the misincorporation of deoxyuridine monophosphate (dUMP) during DNA synthesis.

Spontaneous and Enzymatic Deamination of Cytosine Residues

One of the major sources of this compound in DNA is the deamination of cytosine. This process involves the hydrolytic removal of the amino group from cytosine, resulting in the formation of this compound. Spontaneous hydrolytic deamination of cytosine is a constant source of genome instability in cells and occurs at a measurable rate. pnas.orgrsc.orgwikipedia.org Estimates suggest that 70 to 200 this compound bases are generated per day in DNA through hydrolytic deamination of cytosine. royalsocietypublishing.org This rate is significantly enhanced at high temperatures and in single-stranded DNA, where it can be 2-3 orders of magnitude faster than in double-stranded DNA. pnas.orgrsc.orgnih.gov

Enzymatic deamination of cytosine also contributes to this compound in DNA. The activation-induced deaminase (AID) and APOBEC (apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like) family proteins are known to catalyze the deamination of cytosine at specific DNA loci. rsc.orgscienceinschool.orgnih.govbiorxiv.org This enzymatic process is particularly relevant in programmed genomic diversification processes.

Deamination of cytosine in DNA results in a this compound base that is paired with guanine (B1146940), forming a U:G mismatch. royalsocietypublishing.orgresearchgate.netd-nb.info This mismatch is highly mutagenic if not repaired. royalsocietypublishing.orgd-nb.info

Misincorporation of Deoxyuridine Monophosphate (dUMP) During DNA Replication

This compound can also be introduced into DNA through the misincorporation of deoxyuridine monophosphate (dUMP) during DNA synthesis by DNA polymerases. pnas.orgroyalsocietypublishing.orgbiorxiv.orgresearchgate.netd-nb.infobiorxiv.orgnih.govresearchgate.netfrontiersin.orgnih.gov DNA polymerases generally cannot efficiently discriminate between deoxythymidine triphosphate (dTTP) and deoxyuridine triphosphate (dUTP), the precursor to dUMP. scienceinschool.orgd-nb.info If the ratio of dUTP to dTTP is elevated, DNA polymerases can readily incorporate dUMP into DNA in place of dTMP, resulting in a U:A base pair. scienceinschool.orgd-nb.info

Normally, cellular mechanisms, particularly the enzyme deoxyuridine triphosphatase (dUTPase), maintain very low levels of dUTP compared to dTTP, thereby preventing significant this compound incorporation during DNA synthesis. scienceinschool.orgontosight.ai However, if this regulation is disrupted, such as under conditions of folate depletion which impair dTMP synthesis and cause dUMP/dUTP accumulation, the amount of misincorporated this compound increases. scienceinschool.orgresearchgate.net Misincorporation of dUMP is estimated to occur at a higher frequency than cytosine deamination, potentially up to 10,000 events per genome per day. researchgate.net

Biological Implications of this compound Presence in DNA

The presence of this compound in DNA can have diverse biological consequences, ranging from contributing to genome instability through its mutagenic potential to serving as a deliberate signal in specialized cellular processes.

Mutagenic Potential and Contribution to Genome Instability

This compound in DNA is a major source of spontaneous mutations and a significant contributor to genome instability. pnas.orgnih.govd-nb.infobiorxiv.orgnih.govbiorxiv.org The mutagenic potential of this compound is particularly high when it arises from cytosine deamination, forming a U:G mismatch. royalsocietypublishing.orgd-nb.info If this mismatch is not repaired before the next round of replication, the this compound will typically pair with adenine (B156593), leading to a G:C to A:T transition mutation in the daughter DNA strand. royalsocietypublishing.orgd-nb.info C→T transitions are among the most common spontaneous mutations observed in living organisms and are frequently found in human tumors. pnas.orgnih.gov

While U:A pairs resulting from dUMP misincorporation are not directly mutagenic in the same way as U:G mismatches, their presence can still impact genome stability. pnas.orgnih.govresearchgate.netbiorxiv.org High levels of this compound in DNA, regardless of their origin, can trigger extensive DNA repair activity, specifically the base excision repair (BER) pathway. pnas.orgscienceinschool.orgnih.gov This repair process involves the removal of this compound by this compound-DNA glycosylases (UDGs), creating an abasic (AP) site. pnas.orgwikipedia.orgresearchgate.netfrontiersin.orgbiorxiv.orgplos.org Subsequent steps in BER involve strand breaks. scienceinschool.orgnih.gov If this compound accumulation is high and repair is constantly initiated, it can lead to an accumulation of DNA strand breaks and chromosome fragmentation, a phenomenon known as "thymine-less cell death." scienceinschool.orgnih.govbiorxiv.org

Beyond direct mutagenesis and strand breaks, this compound in DNA can also potentially affect gene expression by interfering with transcription factor binding. nih.govbiorxiv.orgresearchgate.net

Programmed this compound Incorporation in Specialized Genomic Processes

Despite its association with DNA damage and mutagenesis, this compound incorporation into DNA is also a programmed event in certain specialized biological processes, particularly within the immune system.

In adaptive immunity, enzymatic deamination of cytosine to this compound by AID is the initiating step for somatic hypermutation (SHM) and class switch recombination (CSR) in immunoglobulin genes in B cells. rsc.orgroyalsocietypublishing.orgscienceinschool.orgnih.govbiorxiv.orgresearchgate.netnih.govnih.govnih.govoup.com These processes are crucial for generating antibody diversity. The this compound residues created by AID are then processed by DNA repair pathways, including this compound-DNA glycosylases, which can lead to point mutations (SHM) or DNA breaks that facilitate recombination (CSR). rsc.orgresearchgate.netnih.gov This highlights how this compound, in a controlled context, can be utilized to introduce genetic diversity.

There are also suggestions that this compound in DNA might play signaling roles in other biological contexts, although these are less fully defined. For instance, it has been hypothesized that this compound might be a signaling molecule during the metamorphosis of Drosophila melanogaster. scienceinschool.orgnih.gov

Remarkably, some viruses, particularly certain bacteriophages, naturally possess genomes where thymine (B56734) is largely or entirely replaced by this compound. plos.orgnih.govfrontiersin.org Examples include the Bacillus subtilis phages PBS1 and PBS2, and yersiniophage phiR1-37. plos.orgnih.govfrontiersin.orgpnas.org This is a striking exception to the general rule of thymine in DNA.

These this compound-containing DNA (U-DNA) phages have evolved mechanisms to replicate in host bacteria that possess efficient this compound-DNA glycosylase (UDG) repair systems designed to remove this compound from DNA. nih.govfrontiersin.org Some of these phages encode their own inhibitors of host UDGs to protect their uracilated genomes from degradation. frontiersin.orgpnas.org The presence of this compound instead of thymine in these viral genomes suggests unique evolutionary adaptations and potentially altered interactions with host cellular machinery.

Beyond these specific phages, uracilation of viral DNA can also play a role in host-virus interactions, sometimes as a host defense mechanism. For example, uracilated Human Immunodeficiency Virus (HIV) cDNA, resulting from misincorporation of dUTP by the viral reverse transcriptase, can be targeted for degradation by host UNG2, preventing viral integration into the host genome. oup.comfrontiersin.orgpnas.org

Roles in Immunoglobulin Diversification and Somatic Hypermutation

Despite its mutagenic potential, the controlled introduction and processing of this compound in DNA play a crucial role in adaptive immunity, specifically in the diversification of immunoglobulin genes through processes like somatic hypermutation (SHM) and class switch recombination (CSR). nih.govnih.govnih.govfrontiersin.orgfrontiersin.orgroyalsocietypublishing.org These processes are initiated by the enzyme Activation-Induced Cytidine (B196190) Deaminase (AID), which deaminates cytosine to this compound in the variable regions and switch regions of immunoglobulin genes in B cells. nih.govfrontiersin.orgfrontiersin.orgnih.govembopress.org

The this compound residues generated by AID are then processed by DNA repair pathways, including BER initiated by this compound-DNA Glycosylase (UNG) and the Mismatch Repair (MMR) pathway. frontiersin.orgfrontiersin.orgnih.gov The processing of these uracils, particularly through error-prone repair mechanisms involving translesion synthesis polymerases, introduces mutations in the immunoglobulin genes, leading to antibody diversity and affinity maturation. frontiersin.orgembopress.org While UNG is a key enzyme in removing these uracils, the interplay between UNG, other DNA glycosylases like MBD4, and MMR components is complex and contributes to the specific spectrum of mutations observed during SHM. frontiersin.orgfrontiersin.orgnih.gov

This compound-DNA Glycosylase (UNG) Family and the Base Excision Repair (BER) Pathway

This compound-DNA Glycosylases (UDGs), particularly the UNG family (also known as Family 1 UDGs), are the primary enzymes responsible for recognizing and removing this compound from DNA in most organisms. grantome.comnih.govnih.govnih.govwikipedia.orgunl.ptthermofisher.com These enzymes are essential for preventing mutagenesis and maintaining genomic integrity. grantome.comnih.govwikipedia.orggenecards.org

Overview of BER Pathway Initiation by this compound-DNA Glycosylases

The BER pathway is a crucial DNA repair mechanism that addresses small, non-helix-distorting base lesions, such as this compound. grantome.combiorxiv.orgnih.govwikipedia.org The initiation of BER in the case of this compound is carried out by a this compound-DNA glycosylase, predominantly UNG. grantome.comnih.govnih.govrsc.org The glycosylase identifies the this compound base and cleaves the N-glycosidic bond linking the this compound to the deoxyribose sugar, thereby excising the base from the DNA backbone. grantome.comwikipedia.orgwikipedia.org This action leaves behind an apurinic/apyrimidinic (AP) site, which is an abasic site lacking a nitrogenous base. grantome.combiorxiv.orgwikipedia.org

Following the creation of the AP site, downstream BER enzymes take over to complete the repair. An AP endonuclease cleaves the phosphodiester backbone at the AP site. grantome.comwikipedia.orgembopress.org DNA polymerase then fills the gap with the correct nucleotide, and DNA ligase seals the remaining nick in the DNA strand, restoring the original DNA sequence. grantome.comembopress.org BER can proceed via short-patch or long-patch sub-pathways, differing in the number of nucleotides replaced. grantome.comwikipedia.org

Mechanistic Studies of this compound Excision by UNG Enzymes

Mechanistic studies of UNG enzymes have provided detailed insights into how these proteins efficiently locate, recognize, and excise this compound from DNA. UNG exhibits high specificity for this compound, effectively discriminating against normal DNA bases like thymine and cytosine, as well as this compound in RNA. nih.govrsc.orgoup.commdpi.comoup.com

A key aspect of this compound recognition by UNG involves a process called base flipping. biorxiv.orgwikipedia.orgembopress.orgoup.comnih.gov Structural studies, often involving co-crystals of UNG bound to this compound-containing DNA, have revealed that the enzyme induces a conformational change in the DNA, extruding the this compound base from the DNA helix and into a specific this compound-binding pocket within the enzyme's active site. biorxiv.orgembopress.orgoup.comnih.govnih.gov This base flipping mechanism allows the enzyme to scrutinize the base outside the context of the DNA helix. biorxiv.orgembopress.org

Kinetic analyses have been employed to understand the dynamics of this process. Studies suggest that UNG utilizes a combination of one-dimensional diffusion (sliding) along the DNA and three-dimensional hopping to efficiently search for this compound lesions. pnas.orgnih.gov Upon encountering a potential damage site, the enzyme actively facilitates the flipping of the base into the active site. nih.govoup.com While early models proposed a "pinch-push-pull" mechanism, kinetic studies have refined this, suggesting an active role for the enzyme in inducing the conformational changes necessary for base flipping. embopress.orgoup.comnih.govnih.gov The efficiency of base flipping and subsequent excision can be influenced by the local DNA sequence context, with some sequences being more readily deformed to allow base eversion. biorxiv.orgoup.comoup.comnih.gov

The exquisite specificity of UNG for this compound is primarily determined by the architecture and chemical environment of its active site pocket. nih.govrsc.orgmdpi.comoup.com This pocket is specifically shaped to accommodate this compound and contains conserved amino acid residues that form specific interactions with the this compound base. nih.govrsc.orgmdpi.com For instance, residues like Gln, Asp, and Tyr in the catalytic water-activating loop, a phenylalanine residue at the active site, a serine residue in the Pro-rich loop, an asparagine residue in the this compound-binding motif, and a histidine residue in the Leu-intercalation loop contribute to the formation of the this compound-binding pocket. nih.gov

Discrimination against thymine, which differs from this compound only by a methyl group at the C5 position, is achieved because the active site pocket is too small to accommodate the bulkier methyl group. nih.govrsc.orgmdpi.com Discrimination against cytosine involves specific hydrogen bonds formed between the side chain amide of a conserved asparagine residue and the N3 and O4 atoms of this compound. rsc.orgmdpi.com These precise interactions ensure that only this compound is efficiently recognized and excised by UNG. rsc.orgmdpi.com The nature of substituents at the C5 position of this compound significantly impacts catalytic efficiency, as seen with the reduced excision rate for 5-fluorothis compound (B62378) and the lack of activity on 5-bromothis compound (B15302) and thymine. nih.gov

The catalytic mechanism of UNG involves the hydrolysis of the N-glycosidic bond. Studies suggest that stereoelectronic effects play a significant role in promoting the efficiency of this reaction. researchgate.netomicsdi.orgnih.govnih.gov Structural and mechanistic analyses indicate that the UNG active site distorts the deoxyuridine substrate into a strained conformation. embopress.orgresearchgate.net This conformational strain is thought to enhance the reactivity of the N-glycosidic bond by aligning orbitals in a way that facilitates electron transposition, effectively coupling stereoelectronic effects like the anomeric effect and the σ-π* interaction. researchgate.net

Impact of Cation-DNA Interactions on UNG Activity

The activity of this compound-DNA Glycosylase (UNG), a key enzyme in this compound removal from DNA, is significantly influenced by the presence of cations and their interactions with DNA. Research indicates that metal ions, including Mg2+, can alter the enzymatic activity of UNG2 by modulating its affinity for DNA. nih.gov

Studies have shown a biphasic response of UNG2 to Mg2+ ions, where low concentrations stimulate enzyme activity, while high concentrations are inhibitory. nih.gov This suggests a complex interplay between the cation concentration, DNA binding affinity, and catalytic rate. The interaction of UNG2 with single-stranded DNA (ssDNA) is exceptionally strong in the absence of Mg2+ or other cations, leading to superstoichiometric binding. nih.gov The addition of MgCl2 reduces this binding affinity. For instance, the Kd value for the interaction between UNG2-Fluor and ssDNA was 3 nM in the presence of 1 mM MgCl2, increasing to 11 µM with 50 mM MgCl2. nih.gov

Other divalent metal cations also impact UNG2 activity. While MgCl2 and MnCl2 at 7.5 mM stimulated UNG2 activity, other metal ions like FeSO4, CoCl2, NiSO4, CuSO4, and ZnSO4 at the same concentration were inhibitory, with Ni2+, Cu2+, and Zn2+ causing almost complete inhibition. nih.gov This highlights the specific requirements for certain cations to facilitate optimal UNG activity.

Furthermore, the local deformability of the DNA substrate around the this compound also dictates UNG efficiency. biorxiv.org A strong correlation has been observed between UNG efficiency (measured by kcat/KM values) and substrate flexibility, with higher efficiency noted for more flexible DNA sequences. biorxiv.org Bases immediately adjacent to the this compound are allosterically coupled and significantly impact substrate flexibility and subsequent UNG activity. biorxiv.org

Functional Specialization of Mammalian this compound-DNA Glycosylase Isoforms (UNG1, UNG2, SMUG1, TDG, MBD4)

Mammalian cells possess a repertoire of at least four this compound-DNA glycosylases: UNG2, SMUG1, TDG, and MBD4. researchgate.netnih.gov These enzymes exhibit distinct, yet sometimes overlapping, substrate specificities and cellular localization, contributing to the comprehensive removal of this compound from the genome.

UNG2 (this compound-N-glycosylase 2): UNG2 is the primary nuclear this compound-DNA glycosylase and plays a major role in the repair of spontaneously deaminated cytosine (U:G mismatches) and the excision of misincorporated dUMP (U:A pairs) during replication. researchgate.netnih.govresearchgate.net It is highly expressed during the S phase of the cell cycle and localizes to replication foci, consistent with its role in replication-associated repair. nih.gov UNG2 interacts with proteins involved in replication, such as PCNA and RPA. nih.govmdpi.com UNG2 is characterized by its high catalytic efficiency and lacks significant product-binding capacity, which facilitates the subsequent steps in BER by stimulating AP-site cleavage by APE1. researchgate.netnih.gov UNG1 is a splice variant of UNG and localizes to mitochondria. mdpi.com

SMUG1 (Single-strand-selective monofunctional UDG): SMUG1 is another significant this compound-DNA glycosylase in mammalian nuclei. nih.govresearchgate.net Unlike UNG2, SMUG1 is not cell cycle regulated and is evenly distributed in the nucleoplasm. nih.gov While less efficient than UNG2 in excising this compound, SMUG1 possesses broader substrate specificity, including the excision of thymine with an oxidized methyl group. nih.gov SMUG1 can bind tightly to AP-sites, potentially inhibiting their cleavage by AP-endonucleases. researchgate.netnih.gov SMUG1 is thought to be more important in the repair of deaminated cytosine (U:G) in non-replicating chromatin. researchgate.netnih.gov

TDG (Thymine DNA Glycosylase): TDG primarily recognizes and removes mismatched pyrimidines, specifically G:U and G:T pairs, arising from the deamination of cytosine and 5-methylcytosine, respectively. mdpi.com TDG is crucial for active DNA demethylation pathways. mdpi.com Unlike UNG and SMUG1, TDG and MBD4 typically recognize base lesions in double-stranded DNA. mdpi.com TDG null mice exhibit an embryonic lethal phenotype, suggesting a vital role beyond simple base excision repair, likely related to its epigenetic function. mdpi.commdpi.com

MBD4 (Methyl-CpG-binding protein 4): MBD4 is a bifunctional DNA glycosylase that preferentially excises thymine from T:G mismatches within CpG dinucleotides, which often arise from the deamination of 5-methylcytosine. mdpi.com MBD4 also possesses activity against this compound in U:G mismatches. mdpi.com Like TDG, MBD4 recognizes lesions in double-stranded DNA. mdpi.com

The distinct properties and localization of these UDGs highlight a functional specialization that ensures efficient and appropriate repair of this compound depending on its origin and the cellular context.

Alternative DNA Repair Pathways for this compound (e.g., Nucleotide Incision Repair)

While the Base Excision Repair (BER) pathway, initiated by UDGs, is the predominant mechanism for removing this compound from DNA, alternative pathways exist, such as Nucleotide Incision Repair (NIR). nih.govpnas.orgrsc.org

In the canonical BER pathway, a DNA glycosylase removes the damaged base, creating an apurinic/apyrimidinic (AP) site. An AP endonuclease then incises the DNA backbone at the AP site, followed by DNA polymerase filling the gap and DNA ligase sealing the nick. oup.com

Nucleotide Incision Repair (NIR) offers a DNA glycosylase-independent mechanism for dealing with certain DNA lesions, including this compound. pnas.orgrsc.orgresearchgate.net In the NIR pathway, an AP endonuclease, such as the major human AP endonuclease 1 (APE1), directly incises the DNA backbone 5' to the damaged base. nih.govpnas.orgresearchgate.net This generates a nick with a 3'-OH group and a 5'-dangling damaged nucleotide. pnas.org This pathway has been characterized for its ability to process this compound residues in duplex DNA, particularly U:G mismatches. nih.gov APE1 can cleave oligonucleotide duplexes containing a single U⋅G base pair, with this activity being strongly dependent on the sequence context and the base opposite to this compound. nih.gov Although APE1 has high affinity for DNA containing this compound, it cleaves the duplex at a remarkably low rate. nih.gov

The recognition and cleavage of this compound in duplex DNA by APE1 in vitro suggest that the NIR pathway may act as a backup mechanism to BER for removing uracils arising from cytosine deamination. nih.gov This alternative pathway, involving AP endonucleases, appears to be evolutionarily conserved from Archaea to humans, suggesting a potentially ancient origin for DNA repair mechanisms dealing with spontaneous DNA damage. pnas.org NIR and BER share common substrates, indicating they may work in concert to maintain genomic integrity. researchgate.net

Uracil in Astrobiology and Prebiotic Chemistry Research

Abiotic Synthesis Pathways of Uracil (B121893)

The abiotic synthesis of this compound refers to its formation through non-biological chemical reactions. Investigating these pathways is crucial for determining if the building blocks of life could have arisen spontaneously under early Earth conditions or in extraterrestrial settings.

Formation under Simulated Extraterrestrial and Astrophysical Conditions

Laboratory simulations have explored the formation of this compound under conditions mimicking those found in space, such as in interstellar clouds, comets, and asteroids. Studies have shown that this compound can form from the ultraviolet (UV) irradiation of pyrimidine (B1678525) in H₂O-rich ice mixtures at low temperatures, simulating astrophysical processes. aip.orgnasa.govnasa.gov This suggests that this compound could be synthesized in the solid phase on the surface of cold interstellar grains or within the parent bodies of meteorites and comets. nasa.gov

Experiments involving the UV irradiation of ice mixtures containing simple molecules like H₂O, NH₃, CH₃OH, and other components observed in the interstellar medium and comets have demonstrated the formation of various complex organic molecules, including nucleobases like this compound. aip.org The formation of this compound via the oxidation of pyrimidine under astrophysical conditions appears viable in the condensed phase of icy mantles when exposed to ionizing radiation. astrochem.org

Catalytic Abiotic Synthesis Mechanisms from Simple Precursors

This compound can also be synthesized abiotically from simple precursor molecules through various catalytic mechanisms. One significant pathway involves the reaction of cyanoacetaldehyde, formed from the hydrolysis of cyanoacetylene, with urea (B33335). nasa.gov This reaction can produce cytosine in significant yields (30-50%) in concentrated urea solutions, from which this compound can be generated by hydrolysis. nasa.gov Such concentrated urea solutions might have existed in evaporating lagoons or drying pools on early Earth. nasa.gov

Another proposed pathway involves the synthesis of this compound from formamide (B127407) (CH₃NO), a simple substance thought to have been abundant on early Earth. libretexts.org Bombarding a mixture of formamide and clay with powerful laser pulses mimicking meteorite impacts has been shown to result in the abiotic synthesis of this compound, along with other nucleobases. libretexts.org Formamide can also react with hydrogen cyanide and ammonia (B1221849) to form cytosine, which then hydrolyzes to this compound. frontiersin.org The conversion of this compound to thymine (B56734), which is closely related, can even occur in formamide solutions without added catalysts, facilitated by the presence of formic acid. mdpi.comresearchgate.netuax.com

Laboratory experiments have also explored the formation of nucleobases, including this compound, from the thermolysis of formamide in the presence of catalysts like cosmic dust analogues, TiO₂, and montmorillonites, mimicking potential extraterrestrial sources. vliz.be

Extraterrestrial Detection of this compound in Meteorites and Asteroid Samples

The detection of this compound in extraterrestrial samples provides direct evidence for its abiotic formation beyond Earth. This compound has been detected in carbonaceous meteorites, such as the Murchison meteorite. sciencenews.orgnasa.gov Analysis of the Murchison meteorite has shown carbon isotope ratios for this compound consistent with a non-terrestrial origin. nasa.gov

More recently, the analysis of pristine samples from the carbonaceous asteroid (162173) Ryugu, collected by the Hayabusa2 spacecraft, confirmed the presence of this compound. nasa.govastronomy.comastrobiology.comsci.newsspace.comskyandtelescope.org The detection of this compound in these samples, which were collected directly from the asteroid in sealed capsules, helps to rule out terrestrial contamination as the source. astrobiology.comsci.newsspace.com The concentrations of this compound in the Ryugu samples were found to be in the range of 6–32 parts per billion (ppb). astrobiology.comsci.news The presence of alkylated homologs of this compound in the Ryugu samples also suggests their formation through abiotic processes in extraterrestrial environments. nasa.gov

The concentrations of this compound observed in different Ryugu samples varied, potentially related to the degree of alteration induced by energetic particles like UV photons and cosmic rays. nasa.gov The discovery of this compound in Ryugu supports the theory that molecules of prebiotic interest commonly formed in carbonaceous asteroids and were delivered to the early Earth. nasa.govsci.news

| Sample | This compound Concentration (ppb) |

| Ryugu Sample 1 | 6–32 astrobiology.comsci.news |

| Ryugu Sample 2 | 6–32 astrobiology.comsci.news |

| Murchison | Detected sciencenews.orgnasa.gov |

This compound's Proposed Role in Hypotheses for the Origin of Life (e.g., RNA World Hypothesis)

This compound's presence as one of the four nucleobases in RNA is central to the RNA World hypothesis, a prominent theory for the origin of life. vusci.orgwikidoc.org This hypothesis proposes that early life on Earth primarily used RNA for both storing genetic information and catalyzing biochemical reactions, predating the evolution of DNA and proteins. vusci.orgwikidoc.orgscielo.br

In the context of the RNA World, the abiotic synthesis and extraterrestrial delivery of this compound and other RNA building blocks are crucial. The availability of this compound on early Earth, whether from in situ formation or delivery via meteorites and asteroids, would have been a necessary prerequisite for the formation of RNA polymers. nasa.govnasa.govsci.news

The ability of RNA to act as both a carrier of genetic information and as an enzyme (ribozyme) provides a potential solution to the "chicken-and-egg" problem of how DNA and proteins, which are interdependent in modern life, could have arisen. libretexts.orgwikidoc.org this compound, as a key component of these early, potentially self-replicating and catalytic RNA molecules, would have played a fundamental role in the initial stages of life's emergence. The chemical structure of RNA, containing this compound instead of thymine (found in DNA), and its ribose sugar (with an extra hydroxyl group compared to deoxyribose in DNA), contribute to its proposed dual function in the RNA World. vusci.orgwikidoc.orgscielo.br

The spontaneous formation of ribonucleosides, which are nucleobases linked to a ribose sugar, from this compound and ribose under plausible prebiotic conditions, such as in aqueous microdroplets, further supports the feasibility of the RNA World hypothesis. pnas.orgnih.gov

Advanced Synthetic Methodologies and Functionalization of Uracil Derivatives for Research

Contemporary Synthetic Routes for Uracil (B121893) Scaffolds

Traditional methods for synthesizing this compound often involve the cyclization of urea (B33335) or thiourea (B124793) with -dicarbonyl compounds or their equivalents. Modern synthetic strategies focus on improving the efficiency and scope of these reactions, as well as developing entirely new routes.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly applied to the synthesis of this compound derivatives to minimize environmental impact. This involves using renewable resources, reducing waste, avoiding toxic reagents and solvents, and improving energy efficiency. Microwave irradiation, for instance, has proven beneficial for the synthesis of nitrogen-containing heterocycles, including this compound derivatives, offering advantages such as quick heating, shorter reaction times, higher yields, and fewer side reactions compared to conventional heating researchgate.net. Solvent-free or aqueous reaction conditions are also explored to align with green chemistry principles researchgate.nettandfonline.com.

One example of a green synthesis method involves using charcoal and carbon dioxide as raw materials to obtain a mixed gas, which then reacts with ethyl acetate (B1210297) under alkali conditions, followed by condensation with urea to yield this compound. This method utilizes inexpensive and readily available raw materials and avoids the use of expensive, poisonous, or hazardous reagents, contributing to environmental protection and facilitating industrial production google.com.

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of this compound derivatives, allowing for the rapid construction of complex molecules from simple starting materials in a single step or sequence of steps without isolating intermediates thieme-connect.comnih.govsemanticscholar.org. These strategies offer advantages such as atom economy, simplicity, and the ability to generate structural diversity quickly.

A notable example is a palladium-catalyzed multicomponent reaction involving -chloroketones, primary amines, and isocyanates under a carbon monoxide atmosphere. This one-pot process provides access to this compound derivatives with high structural variability and demonstrates high regioselectivity in the formation of unsymmetrical N,N'-disubstituted products thieme-connect.comnih.govacs.org. Another approach involves the reaction of bis(aldehydes) with 6-aminothis compound, sometimes in the presence of cyclic 1,3-diketones, through domino Knoevenagel condensation/Michael addition sequences to yield tetrakis(this compound) or fused this compound derivatives semanticscholar.org.

Regioselective Functionalization of this compound Rings (e.g., C-5 and C-6 Positions)

Regioselective functionalization of the this compound ring, particularly at the C-5 and C-6 positions, is crucial for tailoring the properties of this compound derivatives for specific applications. The C-5 position is often a preferred site for structural modification as it is not involved in Watson-Crick base pairing, making it suitable for introducing labels or bioactive substituents without disrupting base pairing in nucleic acids nih.gov. However, controlling regioselectivity can be challenging due to the acidic nature of both C-5 and C-6 protons researchgate.net.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have been extensively used for C-5 arylation of this compound nucleosides, typically requiring pre-functionalized uracils (e.g., 5-halo or 5-triflated derivatives) nih.govresearchgate.net. More recently, direct C-H functionalization methods have emerged, allowing for the direct introduction of substituents at C-5 or C-6 by activating a C-H bond, thus avoiding the need for pre-functionalization nih.govresearchgate.netnih.gov. Palladium-catalyzed direct arylation of 5-halouracils with arenes and heteroarenes promoted by bases like TBAF is one such method that provides access to 5-arylated uracils and nucleosides acs.org. Cross-dehydrogenative coupling reactions have also been developed for the regioselective alkenylation of uracils at the C-5 position nih.gov.

While C-5 functionalization is common, methods for regioselective C-6 functionalization have also been developed. For instance, a CuI/phenantroline-catalyzed oxidative direct arylation of certain this compound derivatives has been reported to yield C-6 arylated products regioselectively nih.gov. Regioselective metalation, such as magnesiation, of protected this compound derivatives followed by reaction with electrophiles is another strategy for achieving functionalization at specific positions like C-5 uni-muenchen.de.